Euglobal G3

Antileishmanial Leishmania donovani Neglected tropical diseases

Euglobal G3 (CAS 130288-58-3) is a naturally occurring acylphloroglucinol–monoterpene adduct belonging to the euglobal class of meroterpenoids. With a molecular formula of C₂₃H₃₀O₅ and an exact mass of 386.209 Da, it features a distinctive β-pinene-derived spiro skeleton fused to a formyl–isovaleryl phloroglucinol core.

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
Cat. No. B1217966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuglobal G3
Synonymseuglobal G3
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(C(=C2C(=C1O)CCC3(O2)CCC4CC3C4(C)C)C=O)O
InChIInChI=1S/C23H30O5/c1-12(2)9-16(25)18-19(26)14-6-8-23(28-21(14)15(11-24)20(18)27)7-5-13-10-17(23)22(13,3)4/h11-13,17,26-27H,5-10H2,1-4H3/t13-,17+,23+/m0/s1
InChIKeyXREJXBXJCWWRFP-OLJPZDALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Euglobal G3 – Acylphloroglucinol–β-Pinene Meroterpenoid with Multi-Target Pharmacological Profile


Euglobal G3 (CAS 130288-58-3) is a naturally occurring acylphloroglucinol–monoterpene adduct belonging to the euglobal class of meroterpenoids. With a molecular formula of C₂₃H₃₀O₅ and an exact mass of 386.209 Da, it features a distinctive β-pinene-derived spiro skeleton fused to a formyl–isovaleryl phloroglucinol core . First isolated from the juvenile leaves of Eucalyptus grandis, Euglobal G3 was co-discovered alongside euglobals G1, G2, G4, and G5 as a potent inhibitor of Epstein–Barr virus (EBV) activation . Unlike its α-pinene congeners G1 and G2, Euglobal G3 incorporates a β-pinene moiety that generates a spirocyclic pyran architecture, a structural feature that materially alters its conformational landscape and target engagement profile .

Why Euglobal G3 Cannot Be Interchanged with Other Euglobals or Phloroglucinol–Terpene Adducts


Although euglobals G1–G5 share an identical molecular formula (C₂₃H₃₀O₅) and a common acylphloroglucinol–monoterpene architecture, their biological activity profiles diverge substantially due to differences in the terpene moiety. Euglobals G1 and G2 are α-pinene adducts forming a fused dihydropyran ring, whereas euglobals G3 and G4 are β-pinene adducts that generate a spirocyclic pyran system . This stereochemical distinction produces measurable differences in target binding: in silico docking against cyclooxygenase-2 (COX-2) reveals a 0.88 kcal/mol advantage for Euglobal G3 over its closest congener Euglobal G2, and a 3.15 kcal/mol advantage over Euglobal G1 . Similarly, structurally related robustadials A and B, despite sharing the pinane skeleton, are 4- to 7-fold less potent as antileishmanial agents due to a different positioning of the isobutyl side chain . Generic substitution within this compound family therefore risks introducing unpredictable changes in target affinity, functional potency, and selectivity.

Quantitative Differentiation Evidence for Euglobal G3 Relative to Closest Analogs


Antileishmanial Potency Against L. donovani: Euglobal G3 Outperforms Robustadials by 4- to 7-Fold

Euglobal G3, evaluated together with euglobal G2 and synthetic analogues 13a and 14a, demonstrated potent in vitro antileishmanial activity against Leishmania donovani promastigotes with IC₅₀ values in the range of 2.8–3.9 μg/mL . In a separate but comparable study using the same parasite species and life-cycle stage, the structurally related phloroglucinol–pinane adducts robustadial A and robustadial B exhibited only moderate activity with IC₅₀ values of 20 μg/mL and 16 μg/mL, respectively . This represents an approximately 4- to 7-fold potency advantage for the Euglobal G3-containing group over the robustadials. The differentiating structural feature is the location of the isobutyl side chain: in euglobals G3/G4 it resides on the aromatic ring, whereas in robustadials it is positioned on the pyran ring, altering the pharmacophoric presentation .

Antileishmanial Leishmania donovani Neglected tropical diseases

Molecular Docking Against COX-2: Euglobal G3 Demonstrates Superior Predicted Binding Over All G-Series Euglobals

In a comprehensive in silico screening of phloroglucinol meroterpenoids from Eucalyptus torquata against four inflammation-related enzyme targets, Euglobal G3 achieved a COX-2 docking score of −13.19 kcal/mol, which was the highest among all euglobals bearing a G-series designation . Direct head-to-head comparison within the same study shows: Euglobal G3 (−13.19 kcal/mol) outperformed Euglobal G2 (−12.31 kcal/mol) by 0.88 kcal/mol, Euglobal G6 (−13.10 kcal/mol) by 0.09 kcal/mol, Euglobal G4 (−10.85 kcal/mol) by 2.34 kcal/mol, and Euglobal G1 (−10.04 kcal/mol) by 3.15 kcal/mol. The biosynthetic precursor grandinol scored −10.38 kcal/mol, confirming that the β-pinene cycloaddition product gains substantial binding affinity relative to the unadorned phloroglucinol scaffold. Notably, Euglobal G3 also ranked competitively against non-euglobal phloroglucinols such as macrocarpal A (−13.29 kcal/mol) and eucalyptal E (−13.27 kcal/mol), but exceeded Euglobal III (−13.92 kcal/mol) only in the COX-1 dimension where G3 scored −9.30 vs −11.22 kcal/mol, indicating target-specific differentiation rather than universal superiority .

COX-2 inhibition Molecular docking Anti-inflammatory target engagement

Structural Differentiation: β-Pinene Spiro Scaffold Confers a Distinct Conformational Landscape Absent in α-Pinene Euglobals

Euglobals G1 and G2 incorporate α-pinene fused to a dihydropyran ring, producing a planar, fused bicyclic system. In contrast, euglobals G3 and G4 incorporate β-pinene joined to the pyran ring via a spiro junction, generating a three-dimensional spirocyclic architecture . This structural dichotomy is not merely cosmetic: the first concise total synthesis of euglobals G3 and G4 was achieved via biomimetic cycloaddition of β-pinene and quinone methides generated by oxidation of grandinol, a route distinct from that required for the α-pinene congeners . The spiro scaffold alters the spatial orientation of the formyl and isovaleryl substituents relative to the terpene-derived ring system, which in turn affects the presentation of hydrogen-bond donor/acceptor motifs. This structural differentiation is the mechanistic basis for the divergent docking scores observed against COX-2 (G3: −13.19 vs G1: −10.04 kcal/mol) and the differential antileishmanial potency versus robustadials, where the isobutyl chain position on the aromatic ring versus the pyran ring dictates bioactivity .

Meroterpenoid structure–activity relationship β-Pinene spiro pharmacophore Euglobal chemotype differentiation

Cytotoxicity Safety Margin: Euglobals Including G3 Show No Cytotoxicity Up to 25 μg/mL, Providing a >6-Fold Selectivity Window for Antileishmanial Activity

In a panel of mammalian cell lines comprising both cancer cells (SK-MEL, KB, BT-549, SK-OV-3) and non-cancer kidney cells (Vero, LLC-PK11), the majority of S-euglobals and related phloroglucinol–terpene adducts, including Euglobal G3, exhibited no cytotoxicity at concentrations up to 25 μg/mL . An earlier study using only Vero cells confirmed no toxicity up to 4.76 μg/mL for euglobals G1–G4 and their analogues . When juxtaposed against the antileishmanial IC₅₀ range of 2.8–3.9 μg/mL, this translates to a selectivity index (CC₅₀ / IC₅₀) of at least >6.4 (using the conservative 25 μg/mL no-observed-effect concentration and the upper bound of the antileishmanial IC₅₀ of 3.9 μg/mL). For comparison, robustadials A and B, with antileishmanial IC₅₀ values of 20 and 16 μg/mL, would have a negligible selectivity window if similar cytotoxicity thresholds apply . This favorable safety margin is a direct consequence of the Euglobal G3 chemotype's selective targeting of the parasite over mammalian host cells.

Selectivity index Cytotoxicity profiling Vero cells

Epstein–Barr Virus Activation Inhibition: Euglobal G3 Shares the Class-Defining Anti-EBV Activity but Lacks Individual Quantitative Ranking

The euglobal class was originally defined by its ability to inhibit Epstein–Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). Euglobal G3, along with euglobals G1, G2, G4, and G5, was reported to 'strongly inhibit' EBV activation in the seminal isolation paper . A subsequent systematic screen of 21 euglobals confirmed that euglobals G1–G5, Am-2, and III exhibited significant inhibitory effects on TPA-induced EBV activation, with euglobals G1 (compound 1) and III (compound 16) subsequently advancing to in vivo two-stage mouse skin carcinogenesis studies where they demonstrated remarkable anti-tumor-promoting effects . However, the published literature does not report individual IC₅₀ or percentage inhibition values that would allow quantitative ranking of Euglobal G3 relative to G1, G2, G4, or G5 within this assay. Therefore, EBV inhibition must be considered a class-level property: Euglobal G3 definitively possesses this activity as a member of the euglobal family, but its relative potency within the G-series remains unquantified . Procurement decisions prioritizing EBV-related research should note that Euglobal G1 has the most extensive in vivo validation for this endpoint , while Euglobal G3 offers the structural differentiation and superior COX-2 docking profile described above.

Epstein-Barr virus Cancer chemoprevention Tumor promoter inhibition

High-Impact Application Scenarios for Euglobal G3 Based on Quantitative Differentiation Evidence


Antileishmanial Lead Optimization Leveraging the 4- to 7-Fold Potency Advantage Over Robustadials

Euglobal G3 is the compound of choice for research groups initiating structure–activity relationship (SAR) campaigns against Leishmania donovani. With an antileishmanial IC₅₀ in the 2.8–3.9 μg/mL range—representing a 4- to 7-fold improvement over robustadials A (20 μg/mL) and B (16 μg/mL)—Euglobal G3 provides a more favorable starting point for medicinal chemistry optimization . The β-pinene spiro scaffold also offers synthetic handles for derivatization at the formyl and isovaleryl positions, as demonstrated by the biomimetic synthetic route from grandinol . Critically, the >6-fold selectivity margin over mammalian cells means that early-stage analogs can be screened in cell-based assays with reduced interference from non-specific cytotoxicity, accelerating the hit-to-lead timeline .

COX-2-Targeted Inflammation and Cancer Chemoprevention Programs Requiring Differentiated Euglobal Chemotypes

For academic or industrial groups pursuing COX-2-mediated anti-inflammatory or chemopreventive mechanisms, Euglobal G3 offers the highest predicted COX-2 binding affinity (−13.19 kcal/mol) within the G-series euglobals . This differentiates it from Euglobal G2 (−12.31) and G1 (−10.04) within the same molecular class. Combined with the class-level EBV activation inhibitory activity, Euglobal G3 is positioned as a dual-mechanism probe for studying the intersection of COX-2 signaling and EBV-driven tumor promotion. The compound's >98% HPLC purity availability from specialty phytochemical suppliers supports direct deployment in enzymatic and cell-based COX-2 assays without the need for in-house repurification.

Pharmacophore-Driven Virtual Screening Libraries Using the β-Pinene Spiro Motif as a Privileged Scaffold

Computational chemistry and cheminformatics teams constructing virtual screening libraries can utilize Euglobal G3 as a representative of the β-pinene spiro pharmacophore—a three-dimensional scaffold topology that is structurally distinct from the planar α-pinene fused system of euglobals G1 and G2 . The experimentally validated docking data against COX-1, COX-2, 5-LOX, and XO provide a quantitative benchmark for calibrating scoring functions and for generating pharmacophore queries that capture the unique spatial presentation of hydrogen-bond donors and acceptors in the spiro configuration . Procurement of both Euglobal G3 (β-pinene spiro) and Euglobal G2 (α-pinene fused) as a matched pair enables rigorous assessment of scaffold-hopping hypotheses.

Natural Product Reference Standard for Eucalyptus-Derived Meroterpenoid Analytical Method Development

Euglobal G3 serves as a critical reference standard for HPLC, LC-MS, and qNMR analytical methods aimed at profiling euglobals in Eucalyptus extracts. Its diagnostic β-pinene spiro architecture, combined with a well-characterized molecular ion (exact mass 386.209 Da) and distinct chromatographic retention (e.g., retention time 79.32 min in published HPLC methods) , enables unambiguous identification and quantification in complex botanical matrices. The commercial availability of Euglobal G3 at ≥98% purity (HPLC) from phytochemical suppliers facilitates its use as an external calibration standard, supporting quality control workflows in natural product research and Eucalyptus-based nutraceutical development.

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